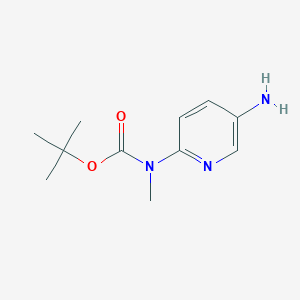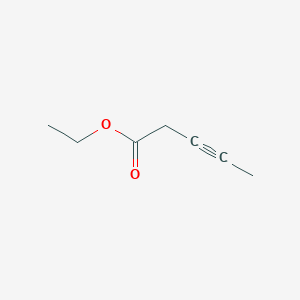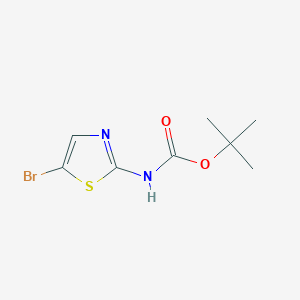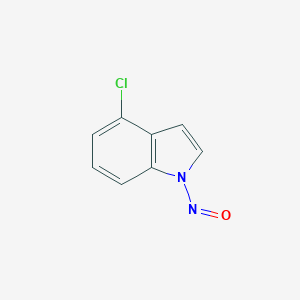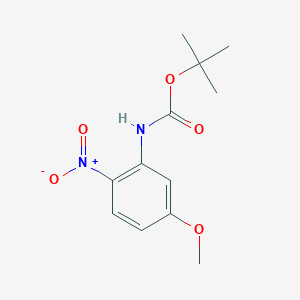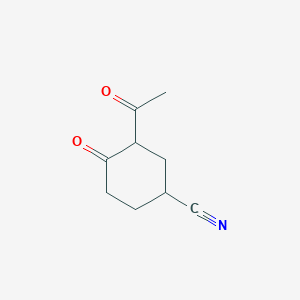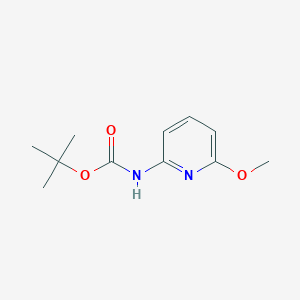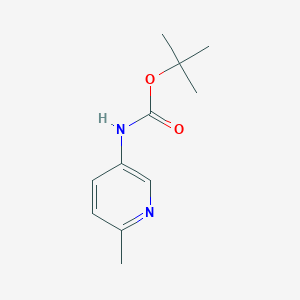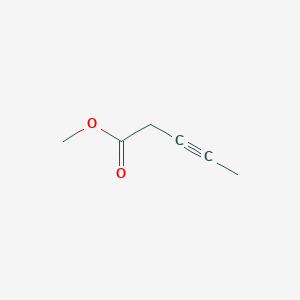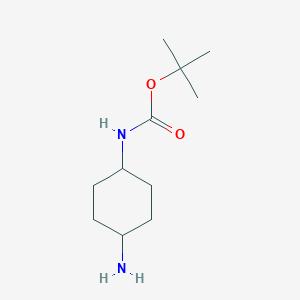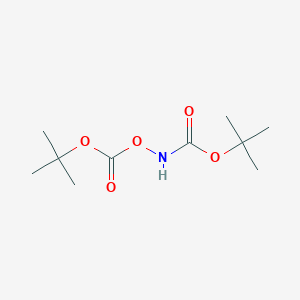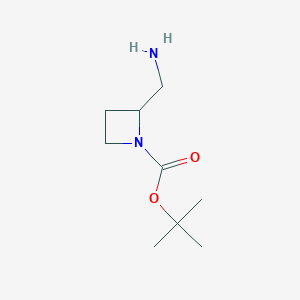
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a chemical of interest in the field of organic synthesis, particularly in the synthesis of azetidines and related structures. Azetidines are four-membered nitrogen-containing heterocycles that are valuable in medicinal chemistry due to their presence in biologically active compounds and their use as building blocks in drug discovery 10.
Synthesis Analysis
The synthesis of azetidine derivatives often involves cyclization reactions. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of 2-(hydroxymethyl)azetidines, which upon oxidation yield azetidine-2-carboxylic acids . Other synthetic approaches include the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce acyclic intermediates that can be cyclized into azabicycloalkane amino acids . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through scalable routes, demonstrating the versatility of azetidine derivatives in accessing chemical space complementary to piperidine ring systems .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by their four-membered ring, which can impart conformational rigidity to the molecule. This rigidity is useful in the design of peptidomimetics and constrained amino acids for structure-activity studies 10. The exact structure of these compounds can be elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis 10.
Chemical Reactions Analysis
Azetidine and its derivatives participate in various chemical reactions. They can react efficiently with nitriles and carbonyl substrates to generate heterocyclic products such as imidazoline, oxazolidine, and tetrahydropyrimidine . The tert-butyldiphenylsilylmethyl function in substituted azetidines controls the regioselectivity of aziridine and azetidine cleavage and the stereochemistry of the products . Moreover, azetidine derivatives can be functionalized through [3+2] cycloaddition reactions to introduce new heterocyclic structures like 1,3-selenazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate and related compounds are influenced by their structural features. The presence of substituents such as tert-butyl groups can affect the compound's solubility, stability, and reactivity. The bicyclic structures of some azetidine derivatives, including lactone and piperidine groups, contribute to their unique properties and potential applications in synthesis 10. The crystallographic analysis provides insights into the compound's density, space group, and molecular conformation 10.
Applications De Recherche Scientifique
Synthesis of Amino Acid-Azetidine Chimeras
Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized for studying the influence of conformation on peptide activity. These compounds, including enantiopure 3-substituted azetidine-2-carboxylic acids, serve as tools for exploring peptide activity modulation through conformational changes (Sajjadi & Lubell, 2008).
Masked Dipoles for Cycloaddition Reactions
Silylmethyl-substituted aziridine and azetidine compounds have been employed in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions showcase the use of azetidine as a masked dipole for formal cycloaddition reactions, contributing to the development of novel synthetic methodologies (Yadav & Sriramurthy, 2005).
Construction of Novel Compounds
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases the versatility of azetidine derivatives in accessing chemical spaces complementary to piperidine ring systems. This work highlights the utility of azetidine-based intermediates for the development of novel compounds with potential pharmaceutical applications (Meyers et al., 2009).
Diastereoselective α-Alkylation
The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters demonstrates the application of azetidine derivatives in achieving high yields and diastereoselectivities in synthetic chemistry. This process facilitates the production of optically active α-substituted azetidine-2-carboxylic acid esters, contributing to the synthesis of chiral compounds (Tayama, Nishio, & Kobayashi, 2018).
Synthesis of Protected 3-Haloazetidines
Protected 3-haloazetidines serve as versatile building blocks in medicinal chemistry, enabling the rapid diversified synthesis of high-value azetidine-3-carboxylic acid derivatives. This illustrates the significance of azetidine derivatives in facilitating the synthesis of complex molecules for pharmaceutical research (Ji, Wojtas, & Lopchuk, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a building block in the synthesis of various bioactive molecules, and its specific targets can vary depending on the final structure of the synthesized molecule .
Mode of Action
The mode of action of “tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate” is dependent on the biochemical context in which it is used. As a building block in chemical synthesis, it can interact with various targets in different ways . The specific interactions and resulting changes would depend on the final structure of the synthesized molecule.
Action Environment
The action, efficacy, and stability of “tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate” can be influenced by various environmental factors . These factors can include temperature, pH, presence of other molecules, and specific conditions of the biological system where it is applied.
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate | |
CAS RN |
939760-37-9 |
Source


|
| Record name | tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


